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Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463

For researchers and scientists in the field of analytical chemistry and drug development, mass
spectrometry stands as a cornerstone technique for molecular identification and structural
elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular
fingerprint, offering deep insights into the compound's structure. This guide provides a detailed
interpretation of the mass spectrum of 1-Ethylcyclopentanol and compares it with other cyclic
alcohols to highlight the structural influences on fragmentation.

Comparative Analysis of Fragmentation Patterns

The mass spectra of 1-Ethylcyclopentanol and related cyclic alcohols were analyzed to
understand the influence of substituents on the fragmentation pathways. The quantitative data
for the most significant fragments are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b074463?utm_src=pdf-interest
https://www.benchchem.com/product/b074463?utm_src=pdf-body
https://www.benchchem.com/product/b074463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Key Fragments (m/z) and

Compound Name Molecular Weight ( g/mol ) . "
Relative Intensities
85 (100%), 57 (80%), 96
1-Ethylcyclopentanol 114.19 (70%), 41 (65%), 67 (60%), 29
(55%)
85 (100%), 43 (75%), 57
1-Methylcyclopentanol 100.16
(60%), 70 (50%), 41 (45%)
57 (100%), 43 (85%), 68
Cyclopentanol 86.13
(70%), 41 (60%), 29 (50%)
57 (100%), 44 (80%), 82
Cyclohexanol 100.16

(65%), 67 (50%), 41 (45%)

Interpretation of the 1-Ethylcyclopentanol Mass
Spectrum

The mass spectrum of 1-Ethylcyclopentanol is characterized by several key fragments that
arise from predictable cleavage patterns common to tertiary alcohols and cyclic systems.

The molecular ion peak (M+) for 1-Ethylcyclopentanol (C7H140) is expected at an m/z of
114. In many electron ionization (EI) mass spectra of alcohols, the molecular ion peak is often
weak or absent due to the high instability of the ion, which readily undergoes fragmentation.

The base peak at m/z 85 corresponds to the loss of an ethyl radical (*CH2CHS3, 29 Da) from
the molecular ion. This is a classic example of alpha-cleavage, a common fragmentation
pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is
broken. The resulting oxonium ion is resonance-stabilized, making this a highly favorable
fragmentation.

The significant peak at m/z 96 is attributed to the loss of a water molecule (H20, 18 Da) from
the molecular ion[1]. This dehydration reaction is a characteristic fragmentation for many
alcohols[1][2][3][4][5]-
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The peak at m/z 57 is a common fragment in the mass spectra of cyclic alkanes and their
derivatives. For cyclic alcohols, this peak often arises from a more complex ring cleavage
mechanism[1]. In the case of cyclohexanol, a prominent m/z 57 peak is also observed and is
suggested to result from alpha-cleavage followed by hydrogen migration and subsequent bond
cleavage[6]. A similar complex rearrangement is likely responsible for the m/z 57 peak in 1-
Ethylcyclopentanol.

Other notable fragments include m/z 67, which could be formed by the loss of water and an
ethyl group, and subsequent rearrangements. The peak at m/z 41 is likely due to the allyl
cation ([C3H5]+), a common fragment in many organic molecules. The peak at m/z 29
corresponds to the ethyl cation ((CH2CHS3]+).

Comparison with Other Cyclic Alcohols

» 1-Methylcyclopentanol vs. 1-Ethylcyclopentanol: Both are tertiary alcohols and exhibit a
base peak resulting from alpha-cleavage. For 1-Methylcyclopentanol, the base peak is at
m/z 85, corresponding to the loss of a methyl radical (*\CH3, 15 Da). This is analogous to the
loss of the ethyl radical in 1-Ethylcyclopentanol.

e Cyclopentanol vs. 1-Ethylcyclopentanol: Cyclopentanol, a secondary alcohol, also shows a
prominent peak at m/z 57, which is its base peak[7][8][9][10]. This indicates that the
underlying ring structure significantly contributes to the formation of this fragment. The loss
of water (M-18) leads to a peak at m/z 68.

e Cyclohexanol vs. 1-Ethylcyclopentanol: Cyclohexanol, a secondary alcohol with a six-
membered ring, also displays a base peak at m/z 57[6][11][12][13][14]. The loss of water
results in a peak at m/z 82. The consistent presence and high abundance of the m/z 57
fragment across these different cyclic alcohols underscore its stability and common origin
from the cyclic structure.

Fragmentation Pathway of 1-Ethylcyclopentanol

The major fragmentation pathways for 1-Ethylcyclopentanol are illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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